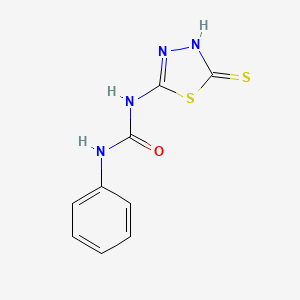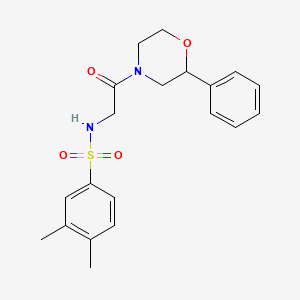
1-Phenyl-3-(5-Sulfanyl-1,3,4-thiadiazol-2-yl)harnstoff
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)urea is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits antimicrobial and antifungal activities, making it a candidate for developing new antibiotics and antifungal agents.
Medicine: Research has shown its potential as an anticancer agent, with studies indicating its ability to inhibit the growth of cancer cells.
Wirkmechanismus
Target of Action
The primary target of 1-Phenyl-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)urea is Shikimate kinase . Shikimate kinase is an enzyme that plays a crucial role in the biosynthesis of aromatic amino acids in bacteria and plants . This makes it an attractive target for the development of antimicrobial and herbicidal agents .
Mode of Action
1-Phenyl-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)urea interacts with Shikimate kinase, fitting well into the cavity of the enzyme . This interaction inhibits the activity of the enzyme, thereby disrupting the biosynthesis of aromatic amino acids .
Biochemical Pathways
The inhibition of Shikimate kinase disrupts the shikimate pathway, a seven-step metabolic route used by bacteria, fungi, algae, parasites, and plants for the biosynthesis of aromatic amino acids: phenylalanine, tyrosine, and tryptophan . This disruption affects the downstream effects, including the synthesis of proteins, enzymes, and other vital compounds that require these aromatic amino acids .
Pharmacokinetics
This suggests that it may have favorable absorption and distribution characteristics, metabolic stability, and excretion profiles, which could impact its bioavailability .
Result of Action
The result of the action of 1-Phenyl-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)urea is the inhibition of the growth of organisms that rely on the shikimate pathway for the synthesis of aromatic amino acids . For instance, it has been found to be active against Mycobacterium tuberculosis .
Biochemische Analyse
Biochemical Properties
1-Phenyl-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)urea has been found to interact with the enzyme urease . Urease is a nickel-containing enzyme that catalyzes the conversion of urea to ammonia and carbon dioxide . The compound has been shown to inhibit the activity of urease, which is essential for the survival of certain bacteria .
Cellular Effects
The cellular effects of 1-Phenyl-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)urea are primarily related to its inhibitory activity against urease . By inhibiting urease, this compound can disrupt the normal functioning of cells that rely on this enzyme .
Molecular Mechanism
The molecular mechanism of action of 1-Phenyl-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)urea involves its interaction with the active site of urease . Molecular docking studies have revealed that this compound fits well into the cavity of urease, thereby inhibiting its activity .
Metabolic Pathways
Given its interaction with urease, it may influence pathways related to urea metabolism .
Vorbereitungsmethoden
The synthesis of 1-Phenyl-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)urea typically involves a multi-step process. One common method includes the reaction of phenyl isocyanate with 5-sulfanyl-1,3,4-thiadiazole-2-amine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1-Phenyl-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)urea undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield corresponding amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
1-Phenyl-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)urea can be compared with other thiadiazole derivatives such as:
2-Phenyl-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)-1,3-thiazolidin-4-one: Known for its anti-tubercular activity.
1,3,4-Thiadiazole-1H-pyrazol-4-yl-thiazolidin-4-one: Exhibits antibacterial properties.
The uniqueness of 1-Phenyl-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)urea lies in its specific structural features and the range of biological activities it exhibits, making it a valuable compound for further research and development.
Eigenschaften
IUPAC Name |
1-phenyl-3-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4OS2/c14-7(10-6-4-2-1-3-5-6)11-8-12-13-9(15)16-8/h1-5H,(H,13,15)(H2,10,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZQDTUCHCVJYHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=NNC(=S)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(3-methoxyphenyl)-6-(2-morpholino-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2513601.png)





![4-Methyl-N1-[(1E)-phenylmethylene]-1H-imidazole-1,2-diamine](/img/structure/B2513612.png)


![N-(4-(1H-pyrazol-3-yl)phenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2513618.png)
![3-(1-(2-oxo-1,2-dihydro-1,8-naphthyridine-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2513620.png)
![N-(3-fluoro-4-methylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2513622.png)
